The synthesis of 2,4-diamino-5-methylphenetole hydrochloride can be achieved through several methods. A notable synthetic route involves the following steps:
This method is noted for its simplicity and cost-effectiveness compared to previous synthetic routes.
The molecular structure of 2,4-diamino-5-methylphenetole hydrochloride features a phenolic ring substituted with two amino groups and a methyl group. The compound's structure can be represented as follows:
The compound exhibits specific functional groups that contribute to its reactivity and interaction with biological systems.
2,4-Diamino-5-methylphenetole hydrochloride can participate in various chemical reactions typical of aromatic amines:
These reactions are crucial for modifying the compound for specific applications in dyes and other chemical products.
The mechanism of action for 2,4-diamino-5-methylphenetole hydrochloride primarily involves its interaction with biological systems through its amino functionalities. As an aromatic amine:
The physical and chemical properties of 2,4-diamino-5-methylphenetole hydrochloride include:
These properties are essential for understanding its behavior in formulations and biological systems.
2,4-Diamino-5-methylphenetole hydrochloride finds significant applications primarily in:
The systematic name 4-ethoxy-6-methylbenzene-1,3-diamine dihydrochloride precisely defines this compound's molecular structure according to International Union of Pure and Applied Chemistry (IUPAC) conventions. This nomenclature encodes critical structural features:
The molecular formula C₉H₁₄N₂O·2HCl (or C₉H₁₆Cl₂N₂O) reflects the dihydrochloride salt form, with the free base having a molecular weight of 166.22 g/mol and the salt 239.14 g/mol [1] [2] [4]. Stereochemically, the compound is achiral due to the absence of defined stereocenters or E/Z isomerism [1].
The CAS Registry Number 113715-25-6 is universally recognized for this specific dihydrochloride salt form, distinguishing it from analogous compounds and free bases. This identifier is consistent across major chemical databases, including NCats, PubChem, and ChemSRC [1] [2] [4].
Validation of the molecular formula confirms:
CCOC1=C(C=C(C(=C1)C)N)N.Cl.Cl [1] [4] YWJGJCGDAUWAQI-UHFFFAOYSA-N [1] [4] [5] Table 2: Registry Identifiers and Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 113715-25-6 | [1] [2] [4] |
| Free Base Formula | C₉H₁₄N₂O | [1] [3] |
| Salt Formula | C₉H₁₆Cl₂N₂O | [2] [4] |
| Molecular Weight (Salt) | 239.142 g/mol | [1] [4] |
| UNII | 8257131I5E | [1] [5] |
The InChI string (1S/C9H14N2O.2ClH/c1-3-12-9-4-6(2)7(10)5-8(9)11;;/h4-5H,3,10-11H2,1-2H3;2*1H) encodes atomic connectivity, stereochemistry, and protonation state, enabling precise structure reconstruction in cheminformatics systems [1] [5].
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: